7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine class, characterized by a fused bicyclic core with a triazole ring and a partially hydrogenated pyrimidine ring. The 2-furyl group at position 7 and 4-methylphenyl at position 5 introduce steric and electronic effects that influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C16H16N4O |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
7-(furan-2-yl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H16N4O/c1-11-4-6-12(7-5-11)13-9-14(15-3-2-8-21-15)20-16(19-13)17-10-18-20/h2-8,10,13-14H,9H2,1H3,(H,17,18,19) |
InChI Key |
IIBLPWUGNITJDU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2)C4=CC=CO4 |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=N2)N=CN3)C4=CC=CO4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Chemical Formula : C16H16N4O
- Molecular Weight : 280.324 g/mol
- CAS Number : 587014-17-3
Antiviral Activity
Recent studies have indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. For instance, compounds similar to this compound were shown to disrupt RNA-dependent RNA polymerase (RdRP) interactions in influenza viruses. One derivative demonstrated an IC50 value of 12 μM in minireplicon assays and EC50 values ranging from 7 to 25 μM against various strains of influenza A and B without cytotoxic effects up to concentrations of 250 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research on related triazole derivatives has shown promising results against a variety of pathogens. The structural characteristics that enhance binding affinity to bacterial targets are crucial for developing effective antimicrobial agents. The presence of the furan and phenyl groups in the structure may contribute to increased hydrophobic interactions with microbial membranes .
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Studies have indicated that triazolo-pyrimidines can inhibit tumor growth by interfering with specific cellular pathways involved in cancer cell proliferation. For example, related compounds have been reported to exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein-Protein Interactions : The compound may disrupt critical protein interactions necessary for viral replication.
- DNA/RNA Synthesis Interference : By targeting polymerases involved in nucleic acid synthesis, these compounds can hinder the replication processes of viruses and cancer cells.
- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
Study 1: Antiviral Activity Against Influenza
In a study published in Nature Communications, researchers synthesized various derivatives of triazolo-pyrimidines and tested their efficacy against influenza viruses. The most potent compound showed an EC50 value of 14 μM and was effective against multiple strains without significant cytotoxicity in MDCK cells .
Study 2: Antimicrobial Efficacy
A series of related compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl ring could enhance antibacterial potency by increasing lipophilicity and membrane penetration capabilities .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) at position 5 or 7 often correlate with higher yields due to increased reactivity .
- Bulkier substituents (e.g., 2,4-dichlorophenoxy) reduce yields, likely due to steric hindrance .
- The target compound’s 2-furyl group (electron-rich) may require tailored conditions for optimal synthesis, as seen in furyl-containing triazolopyrimidines (e.g., SCH 442416, a pyrazolo-triazolo-pyrimidine with a furyl group) .
Physical Properties
Melting points and solubility vary with substituent polarity and hydrogen-bonding capacity:
Key Observations :
Key Observations :
- Electron-withdrawing groups enhance antiviral activity (e.g., HBsAg inhibition) .
- Furyl substituents (as in SCH 442416) show receptor-binding specificity, suggesting the target compound may interact with adenosine or similar targets .
- Anticonvulsant activity is linked to lipophilic substituents (e.g., alkyl, aryloxy) .
Contradictions in Evidence :
- TMDP is described as "low toxicity" in but "high toxicity" in . This discrepancy highlights the need for further toxicological profiling .
Preparation Methods
Core Reaction Mechanism
The foundational approach involves cyclocondensation between 3-amino-1,2,4-triazole derivatives and 1,3-diketones. For this compound, 3-amino-5-benzylthio-1,2,4-triazole reacts with 1-(4-methylphenyl)-3-(furan-2-yl)propane-1,3-dione in acetic acid, forming the tetrahydrotriazolopyrimidine scaffold. The reaction proceeds via:
-
Knoevenagel condensation to form an enamine intermediate.
-
Intramolecular cyclization facilitated by acetic acid, eliminating water.
-
Aromatization under reflux to yield the fused triazole-pyrimidine system.
Optimization Insights :
-
Solvent selection : Acetic acid outperforms DMF or toluene due to its dual role as catalyst and solvent.
-
Temperature : Reactions at 80–100°C achieve 70–75% yields, whereas lower temperatures (50°C) result in incomplete cyclization.
Catalytic Reduction Approaches
Zinc-Copper Couple-Mediated Reduction
A critical step in synthesizing the tetrahydro moiety involves reducing a precursor pyrimidine derivative. Source details the use of a zinc-copper (Zn-Cu) couple for this purpose:
-
Preparation of Zn-Cu couple :
-
Reduction protocol :
Table 1: Comparative Reduction Methods
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | By-Products |
|---|---|---|---|---|
| Zn-Cu couple | AcOH/MeOH/THF | 45 | 88 | Minimal sulfides |
| NaBH₄ | EtOH | 25 | 62 | Oxidized thioethers |
| H₂/Pd-C | THF | 50 | 78 | Dehalogenated products |
Acid-Catalyzed Ring Closure
Sulfonamide-Assisted Cyclization
Patent discloses a method using sulfonamide derivatives to facilitate ring closure:
-
Reaction setup :
-
Outcome :
Mechanistic Notes :
-
Sulfonyl groups act as directing groups , enhancing regioselectivity during cyclization.
-
Pyridine neutralizes HCl, preventing premature protonation of intermediates.
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Emerging protocols eliminate solvents by using ball-milling techniques :
Advantages :
Analytical Characterization
Spectroscopic Validation
-
¹H NMR :
Table 2: Comparative Yields Across Methods
| Method | Key Reagent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | Acetic acid | 24 | 75 | 98 |
| Zn-Cu reduction | Zn-Cu couple | 0.5 | 88 | 95 |
| Mechanochemical | K₂CO₃ | 2 | 68 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
